![molecular formula C11H14BrN B2464553 3-(3-Bromobenzyl)pyrrolidine CAS No. 1158764-53-4](/img/structure/B2464553.png)
3-(3-Bromobenzyl)pyrrolidine
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Overview
Description
“3-(3-Bromobenzyl)pyrrolidine” is a compound with the molecular formula C11H14BrN . It has an average mass of 240.140 Da and a monoisotopic mass of 239.030960 Da .
Synthesis Analysis
Pyrrolidine compounds can be synthesized using various methods. One approach involves the N-heterocyclization of primary amines with diols . Another method uses O-benzoylhydroxylamines as alkyl nitrene precursors in combination with a proficient rhodium catalyst . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols is also possible .Molecular Structure Analysis
The pyrrolidine ring is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The structure of “3-(3-Bromobenzyl)pyrrolidine” includes this pyrrolidine ring .Chemical Reactions Analysis
Pyrrolidine compounds can undergo various chemical reactions. For instance, they can participate in C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides . They can also be involved in the reduction of aromatic nitro compounds to the corresponding amines .Scientific Research Applications
Drug Discovery
The pyrrolidine ring, which “3-(3-Bromobenzyl)pyrrolidine” contains, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Antimicrobial Activity
Pyrrolidine derivatives, including “3-(3-Bromobenzyl)pyrrolidine”, have been found to have antibacterial properties . This makes them potential candidates for the development of new antibiotics, especially in the face of increasing antibiotic resistance.
Antifungal Activity
In addition to their antibacterial properties, some pyrrolidine derivatives also exhibit antifungal activities . This suggests that they could be used in the treatment of various fungal infections.
Antiviral Activity
Pyrrolidine derivatives have been found to have antiviral properties . This means that they could potentially be used in the development of new antiviral drugs.
Anticancer Activity
Compounds bearing the pyrrolidine scaffold, such as “3-(3-Bromobenzyl)pyrrolidine”, have been found to have antitumoral properties . This suggests that they could be used in the development of new cancer treatments.
Anti-inflammatory Activity
Pyrrolidine derivatives have been found to have anti-inflammatory properties . This suggests that they could be used in the treatment of various inflammatory conditions.
Anticonvulsant Activity
Some pyrrolidine derivatives, such as 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione hybrids, have been found to have anticonvulsant and antinociceptive activities . This suggests that they could be used in the treatment of conditions such as epilepsy.
Enzyme Inhibition
Pyrrolidine derivatives have been found to have diverse enzyme inhibitory effects . This suggests that they could be used in the development of new drugs that work by inhibiting the action of specific enzymes.
Mechanism of Action
While the specific mechanism of action for “3-(3-Bromobenzyl)pyrrolidine” is not mentioned in the search results, pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
properties
IUPAC Name |
3-[(3-bromophenyl)methyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-11-3-1-2-9(7-11)6-10-4-5-13-8-10/h1-3,7,10,13H,4-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVYQVBUSIPOTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1158764-53-4 |
Source
|
Record name | 3-[(3-bromophenyl)methyl]pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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